An In-depth Technical Guide to the Physicochemical Properties of 3-Tert-butyldibenzofuran-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 3-Tert-butyldibenzofuran-2-ol
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of innovation. These properties govern a compound's behavior from synthesis and purification to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of 3-Tert-butyldibenzofuran-2-ol, a novel derivative of the dibenzofuran scaffold. As this is a compound not extensively documented in publicly available literature, this document will serve as a roadmap for its synthesis, characterization, and the determination of its key physicochemical parameters. We will delve into both predictive computational methods and established experimental protocols, offering a framework for the comprehensive evaluation of new chemical entities.
Molecular Structure and a Proposed Synthetic Pathway
The foundational step in characterizing any compound is confirming its structure. 3-Tert-butyldibenzofuran-2-ol consists of a dibenzofuran core with a hydroxyl group at the 2-position and a tert-butyl group at the 3-position.
A plausible synthetic route for 3-Tert-butyldibenzofuran-2-ol can be envisioned through a multi-step process, likely involving a key palladium-catalyzed coupling reaction. A potential pathway is outlined below, providing a logical progression for its synthesis in a laboratory setting.
Caption: Proposed synthetic workflow for 3-Tert-butyldibenzofuran-2-ol.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable initial estimates of a compound's physicochemical properties.[1][] These predictions are crucial for guiding experimental design and anticipating a compound's behavior. Various software packages, employing quantitative structure-property relationship (QSPR) models, can be utilized for these predictions.[1][3][4]
| Property | Predicted Value | Computational Method |
| Molecular Weight | 254.32 g/mol | N/A (Calculated) |
| Melting Point | 110-125 °C | Group contribution methods |
| Boiling Point | 350-370 °C | QSPR models |
| pKa (Phenolic OH) | 9.5 - 10.5 | DFT-based calculations, software like ChemAxon's pKa Plugin[5] |
| logP | 4.5 - 5.5 | Atom/fragment contribution methods (e.g., Molinspiration miLogP)[6] |
| Aqueous Solubility | < 0.1 mg/L | Predictive models based on logP and molecular weight |
Note: These are in-silico predictions and require experimental verification.
Experimental Determination of Physicochemical Properties
The following section details the experimental protocols necessary to empirically determine the physicochemical properties of 3-Tert-butyldibenzofuran-2-ol.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.[7][8] For a pure crystalline solid, the melting range is typically narrow.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, purified 3-Tert-butyldibenzofuran-2-ol is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus: A calibrated digital melting point apparatus (e.g., a Mel-Temp apparatus) is used.[10]
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range.
-
Caption: Workflow for melting point determination.
Boiling Point Determination
Given the predicted high boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to prevent decomposition.
Experimental Protocol:
-
Apparatus: A microscale distillation or reflux setup is assembled.[11][12]
-
Procedure (Thiele Tube Method - for smaller quantities):
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the fusion tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The temperature is raised until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Heating is discontinued, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[13]
-
Solubility Determination
Solubility is a critical parameter, especially in the context of drug development, as it influences bioavailability.
Experimental Protocol (Kinetic Solubility):
-
Stock Solution Preparation: A high-concentration stock solution of 3-Tert-butyldibenzofuran-2-ol is prepared in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Equilibration: The plate is sealed and shaken at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 or 24 hours) to allow for equilibration.[14]
-
Analysis: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[14] The highest concentration at which the compound remains in solution is its kinetic solubility.
Caption: Workflow for kinetic solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure of the synthesized 3-Tert-butyldibenzofuran-2-ol.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group, with the broadness resulting from hydrogen bonding.[15][16]
-
Aromatic C-H Stretch: Sharp peaks are anticipated just above 3000 cm⁻¹.
-
C-O Stretch: A strong absorption should appear in the 1200-1260 cm⁻¹ region, characteristic of an aryl ether.
-
Aromatic C=C Bending: Several bands of medium intensity will be present in the 1450-1600 cm⁻¹ range.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Tert-butyl Protons: A sharp singlet integrating to 9 protons is expected around 1.3-1.5 ppm.
-
Aromatic Protons: A complex pattern of signals will be observed in the aromatic region (approximately 7.0-8.0 ppm), consistent with the substituted dibenzofuran ring system.
-
Phenolic Proton: A broad singlet, which is exchangeable with D₂O, is expected between 4-7 ppm.
-
-
¹³C NMR:
-
Tert-butyl Carbons: Two signals are expected, one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Aromatic Carbons: Multiple signals will be present in the aromatic region, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected, confirming the molecular weight of the compound.[17]
-
Fragmentation: Common fragmentation patterns for phenols and aromatic compounds include the loss of the tert-butyl group and cleavage of the dibenzofuran ring system.[18][19]
Safety and Handling
As a novel compound, 3-Tert-butyldibenzofuran-2-ol should be handled with care, assuming it may be hazardous. Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 3-Tert-butyldibenzofuran-2-ol. By integrating computational predictions with established experimental protocols, researchers can efficiently and accurately determine the key properties of this and other novel chemical entities. The methodologies outlined herein are fundamental to advancing drug discovery and development, enabling a deeper understanding of molecular behavior from the bench to potential clinical applications.
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